molecular formula C19H21N5O3S B2754337 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309586-65-8

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2754337
CAS RN: 2309586-65-8
M. Wt: 399.47
InChI Key: RCLIYZFTUOGURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to work by binding to certain proteins or enzymes and interfering with their activity. This can lead to changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide has been found to have several interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as protein kinase C and glycogen synthase kinase 3β. It has also been found to modulate the activity of certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide in lab experiments is its ability to selectively target certain proteins or enzymes. This can make it a useful tool for studying specific cellular signaling pathways or physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific proteins or enzymes. Another direction is to explore its potential use in treating certain diseases or conditions, such as cancer or neurological disorders. Additionally, it may be useful to develop new analogs or derivatives of this compound with improved potency or selectivity.

Synthesis Methods

The synthesis of 4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide involves several steps. The starting material is 4-aminobenzamide, which is reacted with 2-methyl-5-pyridin-4-ylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with dimethylsulfamide in the presence of a catalyst such as triethylamine to form the final product.

Scientific Research Applications

4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of certain receptors.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-6-4-15(5-7-17)19(25)21-13-16-12-18(22-24(16)3)14-8-10-20-11-9-14/h4-12H,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLIYZFTUOGURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.